molecular formula C18H23NO B2530372 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797559-17-1

8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2530372
CAS No.: 1797559-17-1
M. Wt: 269.388
InChI Key: GXPZHUAMDWJNTL-UHFFFAOYSA-N
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Description

8-(4-tert-Butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted at the 8-position with a 4-tert-butylbenzoyl group. This compound belongs to a class of molecules known for their diverse pharmacological activities, including interactions with cholinergic receptors, neurotransmitter reuptake inhibition, and kinase modulation .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-tert-butylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18(2,3)14-9-7-13(8-10-14)17(20)19-15-5-4-6-16(19)12-11-15/h4-5,7-10,15-16H,6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPZHUAMDWJNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. The tert-butylbenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

Scientific Research Applications

Organic Synthesis

8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations enables the production of more complex molecules that can be used in pharmaceuticals and other chemical industries.

Research indicates that this compound may exhibit biological activity by interacting with specific biomolecules. Studies have explored its potential as an acetylcholinesterase inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, improving cognitive function.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its unique structure may allow it to modulate the activity of various enzymes and receptors, making it a candidate for drug development aimed at treating a range of diseases.

Case Study 1: Acetylcholinesterase Inhibition

A study focused on the synthesis and evaluation of compounds related to this compound demonstrated promising results in inhibiting acetylcholinesterase activity. The findings suggested that modifications to the bicyclic structure could enhance inhibitory potency, providing insights into designing new treatments for Alzheimer's disease.

Case Study 2: Anticancer Properties

Another investigation explored the anticancer properties of derivatives synthesized from this compound. Various analogs were tested against different cancer cell lines, revealing significant cytotoxic effects that warrant further exploration into their mechanisms of action and potential as anticancer agents.

Mechanism of Action

The mechanism of action of 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The 8-azabicyclo[3.2.1]oct-2-ene scaffold is shared among multiple derivatives, but substituent variations at the 3-, 8-, and other positions dictate pharmacological profiles. Key analogs include:

SD-1008 (8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic Acid)
  • Substituents : Benzyl (8-position), oxo (4-position), dicarboxylic acid (6,7-positions).
  • Activity : Potent Janus kinase 2 (JAK2) inhibitor; blocks STAT3 nuclear translocation, inducing apoptosis in cancer cells .
  • Comparison : The dicarboxylic acid groups in SD-1008 enable direct kinase inhibition, a mechanism absent in the target compound due to its lack of ionizable groups.
N-(Bis(4-Fluorophenyl)methyl)-8-(2-(Dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate
  • Substituents: Bis(4-fluorophenyl)methoxy (3α-position), dimethylaminoethyl (8-position).
  • Activity: Neurotransmitter reuptake inhibitor, likely targeting monoamine transporters .
  • Comparison: The fluorophenyl groups enhance receptor binding affinity, while the dimethylaminoethyl side chain may influence pharmacokinetics differently than the tert-butylbenzoyl group.
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene
  • Substituents : Methyl (8-position).
  • Comparison : The methyl group reduces steric hindrance and lipophilicity, likely diminishing target engagement compared to bulkier substituents.

Data Table: Key Derivatives and Activities

Compound Name Substituents (Position) Biological Activity Reference
8-(4-tert-Butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene 4-tert-Butylbenzoyl (8) Under investigation (hypothesized CNS targets) -
SD-1008 Benzyl, oxo, dicarboxylic acid (8,4,6,7) JAK2/STAT3 inhibition, anticancer
N-(Bis(4-fluorophenyl)methyl)-... Oxalate Bis(4-fluorophenyl)methoxy (3α), dimethylaminoethyl (8) Monoamine reuptake inhibition
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene Methyl (8) Safety profile established

Biological Activity

8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound belonging to the class of azabicyclic compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₉N
Molecular Weight253.36 g/mol
CAS Number900503-08-4

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The compound exhibits selectivity for kappa opioid receptors (KOR), which are implicated in pain modulation, mood regulation, and addiction pathways.

Pharmacological Effects

Research indicates that derivatives of azabicyclo[3.2.1]octane structures can act as potent kappa opioid receptor antagonists. For instance, studies have demonstrated that modifications to this scaffold can yield compounds with significant antagonistic effects on KORs:

  • Kappa Opioid Receptor Antagonism : The compound has shown promising results in inhibiting KORs, with reported IC₅₀ values indicating high potency (e.g., IC₅₀ = 20 nM) .
  • CNS Activity : Compounds within this class have been evaluated for their ability to penetrate the blood-brain barrier, suggesting potential applications in treating CNS disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of azabicyclo[3.2.1]octane derivatives:

  • Kappa Opioid Antagonists : A series of analogs were synthesized and evaluated for their KOR antagonistic properties, revealing that structural modifications significantly influence receptor selectivity and potency .
  • Neuropharmacological Applications : The potential for these compounds in treating conditions such as depression and addiction has been investigated, highlighting their role in modulating neurotransmitter systems involved in these disorders .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have provided insights into how specific substituents affect biological activity, aiding in the design of more effective therapeutic agents .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

CompoundKOR IC₅₀ (nM)CNS PenetrationTherapeutic Potential
This compound20YesPain relief, addiction treatment
8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide77LimitedNeurological disorders
Modified 8-Azabicyclo derivatives172YesDepression

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-(4-tert-butylbenzoyl)-8-azabicyclo[3.2.1]oct-2-ene, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of bicyclic scaffolds like this compound often employs radical cyclization or multi-step functionalization. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has achieved >99% diastereocontrol for analogous 8-azabicyclo compounds . Enantioselective methods, such as direct scaffold construction from simpler precursors (e.g., tert-butyl carboxylate derivatives), are critical for stereochemical fidelity. Key parameters include solvent choice (e.g., toluene for radical reactions), temperature control (60–80°C), and catalyst loading (e.g., 2 mol% chiral ligands) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer : X-ray diffraction (XRD) is the gold standard for resolving stereochemistry. For example, orthorhombic crystal systems (space group P21_121_121_1) with unit cell parameters (a = 5.9354 Å, b = 13.3091 Å, c = 22.1511 Å) have been used to confirm bicyclic structures . Complementary techniques include 1^1H/13^13C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular formula validation. PubChem-derived InChI keys (e.g., USCRSHWOWXQVSW-UHFFFAOYSA-N) ensure reproducibility in computational modeling .

Q. How can researchers evaluate the pharmacological activity of this compound?

  • Methodological Answer : Standardized in vitro assays (e.g., receptor binding studies, enzyme inhibition) are recommended for initial screening. For example, tropane alkaloid derivatives are tested for affinity to neurotransmitter transporters (e.g., dopamine, serotonin) using radiolabeled ligands. Dose-response curves (IC50_{50} values) and selectivity ratios against off-target receptors should be reported. Cell viability assays (e.g., MTT) assess cytotoxicity .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed to minimize diastereomer formation?

  • Methodological Answer : High diastereocontrol (>99%) is achievable via radical cyclization with sterically hindered substrates (e.g., tert-butyl groups) that restrict rotational freedom . Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) can enhance enantiomeric excess. Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .

Q. What strategies resolve contradictory bioactivity data across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Triangulate data using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) . Statistical meta-analysis of dose-response data across studies identifies outliers. Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) .

Q. How can ambiguous spectral data (e.g., overlapping NMR signals) be resolved?

  • Methodological Answer : Apply 2D NMR techniques (HSQC, HMBC) to assign overlapping protons. For example, NOESY correlations differentiate axial/equatorial substituents in bicyclic systems. Dynamic NMR (variable-temperature studies) resolves conformational exchange broadening. Crystallographic data (e.g., torsion angles: −177.08° for C–N bonds) validate proposed structures .

Q. What computational methods are effective for predicting metabolic stability of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate metabolic sites (e.g., tert-butyl hydroxylation). Molecular docking (AutoDock Vina) predicts cytochrome P450 binding affinities. Validate with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Notes

  • All methodologies are derived from peer-reviewed studies or authoritative databases (PubChem, NIST).
  • For synthetic protocols, prioritize reproducibility by adhering to reported reaction conditions (solvent, catalyst, temperature).

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